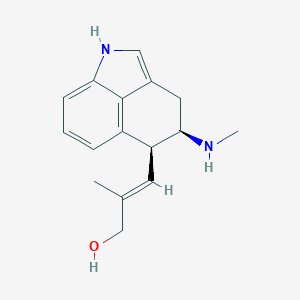

Chanoclavine II

Description

Structure

3D Structure

Properties

CAS No. |

1466-08-6 |

|---|---|

Molecular Formula |

C16H20N2O |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

(E)-2-methyl-3-[(4R,5S)-4-(methylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]prop-2-en-1-ol |

InChI |

InChI=1S/C16H20N2O/c1-10(9-19)6-13-12-4-3-5-14-16(12)11(8-18-14)7-15(13)17-2/h3-6,8,13,15,17-19H,7,9H2,1-2H3/b10-6+/t13-,15+/m0/s1 |

InChI Key |

SAHHMCVYMGARBT-GJTNBUKJSA-N |

SMILES |

CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO |

Isomeric SMILES |

C/C(=C\[C@@H]1[C@@H](CC2=CNC3=CC=CC1=C23)NC)/CO |

Canonical SMILES |

CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO |

Origin of Product |

United States |

Elucidation of Chanoclavine Ii Biosynthesis Pathways

Precursor Utilization in Chanoclavine (B110796) Biosynthesis

The construction of the chanoclavine molecule is dependent on three fundamental precursor molecules: L-tryptophan, dimethylallyl pyrophosphate (DMAPP), and S-adenosyl methionine (SAM). wikipedia.orgnih.gov These molecules provide the necessary carbon and nitrogen backbones, as well as the methyl group required for the formation of this tricyclic ergoline (B1233604) alkaloid.

The biosynthesis of all ergot alkaloids, including chanoclavine, commences with the condensation of L-tryptophan and dimethylallyl pyrophosphate (DMAPP). fishersci.caeasychem.org This initial and crucial step involves the electrophilic addition of the dimethylallyl group from DMAPP to the C4 position of the indole (B1671886) ring of tryptophan. wikipedia.org This reaction forms the first dedicated intermediate in the pathway, 4-(γ,γ-dimethylallyl)tryptophan (DMAT). wikipedia.orgresearchgate.net The integration of these two precursors establishes the fundamental framework of the ergoline scaffold.

Following the initial prenylation of tryptophan, the next key modification is an N-methylation reaction. S-adenosyl methionine (SAM) serves as the essential methyl donor in this process. wikipedia.orgwikipedia.org The methyl group from SAM is transferred to the amino group of the tryptophan moiety in DMAT. researchgate.netwikipedia.org This methylation is a critical step that precedes the subsequent cyclization reactions required to form the characteristic ring structure of chanoclavine. wikipedia.org

The availability of the primary precursors for chanoclavine biosynthesis is dependent on fundamental metabolic pathways within the fungal cell. The aromatic amino acid L-tryptophan is synthesized via the shikimic acid pathway. wikipedia.orgnih.gov This pathway converts simple carbohydrate precursors into chorismate, which is then further processed to yield tryptophan. uni.lu

Dimethylallyl pyrophosphate (DMAPP), the isoprenoid unit donor, is produced through the mevalonate (B85504) pathway. wikipedia.orguni.lu This pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid to generate both isopentenyl pyrophosphate (IPP) and its isomer, DMAPP. uni.luwikipedia.org The efficient functioning of both the shikimic acid and mevalonate pathways is therefore essential for a steady supply of the building blocks required for chanoclavine synthesis. wikipedia.org

| Precursor Molecule | Supplying Metabolic Pathway | Role in Chanoclavine Biosynthesis |

| L-Tryptophan | Shikimic Acid Pathway | Provides the indole ring and amino acid backbone. wikipedia.orgnih.gov |

| Dimethylallyl Pyrophosphate (DMAPP) | Mevalonate Pathway | Donates the isoprene (B109036) unit for prenylation. wikipedia.orguni.lu |

| S-Adenosyl Methionine (SAM) | Methionine Metabolism | Acts as the methyl group donor for N-methylation. wikipedia.orgwikipedia.org |

Enzymatic Steps Towards Chanoclavine Formation

The conversion of the initial precursors into chanoclavine is orchestrated by a series of specific enzymes encoded by a cluster of genes, often referred to as the eas (ergot alkaloid synthesis) cluster.

The first committed step in the chanoclavine biosynthetic pathway is catalyzed by the enzyme dimethylallyltryptophan synthase, also known as DmaW or FgaPT2 in Aspergillus fumigatus. wikipedia.orgresearchgate.net This prenyltransferase facilitates the C4-prenylation of L-tryptophan with DMAPP, resulting in the formation of 4-(γ,γ-dimethylallyl)tryptophan (DMAT). researchgate.netfishersci.at This reaction is fundamental as it directs tryptophan into the ergot alkaloid pathway. wikipedia.org

The second step in the pathway is the N-methylation of DMAT. This reaction is catalyzed by the S-adenosyl methionine-dependent methyltransferase known as EasF (or FgaMT in A. fumigatus). researchgate.netwikipedia.org EasF transfers a methyl group from SAM to the α-amino group of the DMAT intermediate. wikipedia.orgfishersci.at The product of this reaction is N-methyl-4-(γ,γ-dimethylallyl)tryptophan (N-Me-DMAT). wikipedia.org This methylated intermediate is then poised for the subsequent oxidative cyclization steps that ultimately lead to the formation of the chanoclavine ring system. nih.gov

| Enzymatic Step | Enzyme | Substrate(s) | Product |

| C4-Prenylation | Dimethylallyltryptophan Synthase (DMATS/DmaW) | L-Tryptophan, DMAPP | 4-(γ,γ-dimethylallyl)tryptophan (DMAT) wikipedia.orgresearchgate.net |

| N-Methylation | EasF | DMAT, S-Adenosyl Methionine (SAM) | N-methyl-4-(γ,γ-dimethylallyl)tryptophan (N-Me-DMAT) researchgate.netwikipedia.org |

Conversion of N-Methyl-Dimethylallyltryptophan (N-Me-DMAT) to Chanoclavine (Involving EasE and EasC)

The transformation of N-methyl-4-dimethylallyltryptophan (N-Me-DMAT) to chanoclavine-I is a critical step in the biosynthesis of ergot alkaloids and is understood to be catalyzed by the coordinated action of two enzymes: EasE and EasC. nih.gov Gene knockout and complementation studies in fungi such as Aspergillus fumigatus and Claviceps purpurea have demonstrated that both EasE, an FAD-dependent oxidoreductase, and EasC, a catalase, are essential for this conversion. nih.govnih.gov

Disruption of either the easE or easC gene results in the accumulation of the precursor N-Me-DMAT and a failure to produce chanoclavine-I and subsequent downstream ergot alkaloids. nih.gov Reintroduction of the functional gene restores the biosynthetic capability. nih.gov While the precise mechanism is not fully elucidated, it is proposed that EasE initiates the oxidative process, and EasC, with its catalase activity, likely plays a role in managing reactive oxygen species generated during the reaction, although it does not act on N-Me-DMAT directly in isolation. nih.govnih.gov Heterologous expression of dmaW, easF, easE, and easC from A. fumigatus in a non-ergot alkaloid producing fungus, Aspergillus nidulans, was sufficient to produce chanoclavine-I, confirming the central role of these four enzymes in its synthesis from the primary precursor. mdpi.comnih.gov

The conversion is believed to proceed through two successive oxidation steps, starting with the desaturation of the C8-C9 bond to form a diene, followed by rotation and oxidation at the C7-C8 position, possibly forming an epoxide intermediate. nih.gov

Stereochemical Considerations in Chanoclavine Isomer Formation (e.g., Chanoclavine I vs. Chanoclavine II)

Chanoclavine exists as multiple stereoisomers, with chanoclavine-I and chanoclavine-II being prominent examples. wikipedia.orgdrugfuture.com The stereochemistry of these isomers is defined by the configuration at the C-5 and C-10 positions of the ergoline ring system. Chanoclavine-I possesses the (5R, 10R) configuration.

The formation of different isomers is a key aspect of the biosynthetic pathway. The conversion of N-Me-DMAT to chanoclavine-I involves an isomerization of the double bond in the isoprenoid side chain. researchgate.net Specifically, the (E)-methyl group of dimethylallyl pyrophosphate (DMAPP), the initial prenyl donor, ultimately becomes the (Z)-methyl group in chanoclavine-I. researchgate.net This isomerization is a crucial step that dictates the final stereochemistry of the resulting chanoclavine molecule.

While chanoclavine-I is the direct product of the main biosynthetic pathway catalyzed by EasE and EasC, chanoclavine-II represents an isomer. wikipedia.org The precise enzymatic control and the point at which the pathway might diverge to form chanoclavine-II instead of or in addition to chanoclavine-I are not as well-defined. It is understood that different fungal species or even strains can produce varying ratios of these isomers, suggesting that subtle differences in their respective enzymatic machinery can influence the stereochemical outcome of the cyclization reactions.

Divergence of Chanoclavine Metabolism in Fungal Species

Following the formation of the chanoclavine structure, specifically chanoclavine-I aldehyde, the ergot alkaloid pathway diverges significantly among different fungal genera. nih.govmdpi.com This divergence leads to the production of a wide array of clavine alkaloids and more complex ergot alkaloids.

Claviceps Species Pathways

In Claviceps purpurea, the most notorious ergot alkaloid producer, chanoclavine-I is oxidized to chanoclavine-I aldehyde. nih.gov This aldehyde is a crucial branch-point intermediate. The pathway in Claviceps proceeds towards the formation of agroclavine (B1664434) from chanoclavine-I aldehyde, a reaction catalyzed by the enzyme EasG. nih.govuniprot.org Agroclavine then serves as the precursor for the synthesis of elymoclavine (B1202758) and subsequently lysergic acid and its derivatives, such as the ergopeptines. nih.govnih.govasm.org This lineage is characterized by the presence of the enzyme CloA, a P450 monooxygenase, which is involved in the later steps of converting clavine intermediates to lysergic acid. nih.gov

Aspergillus Species Pathways

In Aspergillus species, such as Aspergillus fumigatus, the metabolism of chanoclavine also proceeds through chanoclavine-I aldehyde. researchgate.netresearchgate.net However, the pathway diverges from that of Claviceps. Instead of forming agroclavine, the aldehyde is converted to festuclavine (B1196704). researchgate.netmdpi.com This reaction is catalyzed by the festuclavine synthase (FgaFS) in conjunction with an "old yellow enzyme" (FgaOx3). researchgate.netmdpi.com Festuclavine then serves as a precursor for the synthesis of other clavine alkaloids, like the fumigaclavines. mdpi.comencyclopedia.pub Fungi in the Trichocomaceae family, which includes Aspergillus, typically produce festuclavine as a key intermediate, distinguishing their pathways from the agroclavine-producing Clavicipitaceae. mdpi.com

Penicillium Species Pathways

The pathways in Penicillium species, such as Penicillium roqueforti, share similarities with those in Aspergillus. mdpi.commdpi.com The early steps leading to chanoclavine-I are conserved, involving enzymes homologous to those found in other ergot alkaloid producers. mdpi.com Like Aspergillus, P. roqueforti converts chanoclavine-I aldehyde to festuclavine. mdpi.comencyclopedia.pub From festuclavine, the pathway in P. roqueforti leads to the production of isofumigaclavines. mdpi.com A key distinction in the clavine-producing fungi like Penicillium is the absence of the cloA gene, which is necessary for the synthesis of lysergic acid from agroclavine, thus explaining why these fungi produce clavine alkaloids rather than the more complex ergotamines and ergopeptines. nih.gov Some Penicillium species have been reported to produce chanoclavine-I, indicating the functionality of the early part of the biosynthetic cluster. nih.gov

Neotyphodium/Epichloë Species Pathways

The fungal endophytes in the genera Neotyphodium and Epichloë, which live in symbiotic relationships with grasses, also produce ergot alkaloids. asm.orgtandfonline.com The biosynthetic pathway for ergovaline, a major ergot alkaloid in these fungi, proceeds through the common intermediates, including chanoclavine-I. uniprot.orgasm.org The pathway involves the conversion of chanoclavine-I aldehyde to agroclavine. uniprot.org Subsequent steps lead to the formation of D-lysergic acid, which is then used to assemble ergovaline. uniprot.org However, the efficiency of the pathway can vary, and some Epichloë species are known to accumulate the intermediate chanoclavine-I to high concentrations. mdpi.com In some cases, the ergot alkaloid synthesis gene cluster in certain Epichloë isolates is truncated, containing only the genes necessary for chanoclavine-I production (dmaW, easF, easC, and easE), leading to the accumulation of this compound as the pathway's end product. mdpi.comtandfonline.com

Regulatory Nodes and Branch Points in the Chanoclavine Biosynthetic Network

The biosynthesis of ergot alkaloids is a complex network featuring several critical regulatory nodes and branch points that dictate the structural diversity of the final products. A central and well-documented branch point occurs at the intermediate chanoclavine-I aldehyde, which serves as the last common precursor for major classes of ergot alkaloids. uni.lursc.org The enzymatic control at this juncture determines the ultimate fate of the ergoline scaffold.

The conversion of chanoclavine-I to chanoclavine-I aldehyde is catalyzed by the NAD+-dependent short-chain dehydrogenase/reductase (SDR) known as EasD (or FgaDH in Aspergillus fumigatus). rsc.orgwikipedia.orgresearchgate.net Once formed, chanoclavine-I aldehyde stands at a crucial metabolic fork, leading to different structural classes of alkaloids depending on the fungal species. nih.govebi.ac.uk

The key enzyme governing this branch point is EasA, a homolog of the Old Yellow Enzyme (OYE). nih.gov The functional differences in EasA across various fungal species are a primary determinant of pathway divergence. nih.gov This enzyme, in concert with the reductase EasG, directs the cyclization of the D-ring of the ergoline structure, but with different outcomes. rsc.orgnih.gov

In fungi such as Aspergillus fumigatus, the EasA enzyme (EasA_Af) functions as a reductase. nih.govwikipedia.org It reduces the C8-C9 double bond of the chanoclavine-I aldehyde. wikipedia.orguniprot.org This reduction facilitates an intramolecular reaction, and the subsequent action of the reductase EasG leads to the formation of festuclavine. wikipedia.orguniprot.org

Conversely, in agroclavine-producing fungi like Neotyphodium lolii and Claviceps purpurea, the EasA homolog (e.g., EasA_Nl) acts as an isomerase rather than a reductase. nih.govwikipedia.org It catalyzes a cis-trans isomerization of the C8-C9 double bond, which is necessary for the subsequent cyclization and reduction by EasG to form agroclavine. nih.govwikipedia.org This functional switch in the EasA enzyme is a critical regulatory node that controls whether the pathway proceeds towards festuclavine-derived alkaloids or the lysergic acid-derived ergopeptines, which originate from agroclavine. nih.govwikipedia.org

While the major pathways branching from chanoclavine-I aldehyde are well-studied, the specific formation of this compound, an isomer of chanoclavine-I, is less clearly defined. wikipedia.org this compound has been isolated from Claviceps purpurea. wikipedia.org Its existence points to additional layers of stereochemical control within the biosynthetic network. The formation of this compound likely arises from variations in the enzymatic steps leading to or from chanoclavine-I. The enzymes EasC (a catalase) and EasE (a FAD-dependent oxidoreductase), which together convert N-methyl-4-dimethylallyltryptophan to chanoclavine-I, are responsible for establishing the initial stereochemistry of the C-ring. nih.govmdpi.com It is plausible that under certain conditions or in the presence of specific enzyme isoforms, the isomeric this compound is produced as a minor product at this stage.

Furthermore, recent research has identified another potential regulatory point involving the enzyme EasD. Studies have shown that in addition to oxidizing chanoclavine-I to its aldehyde, EasD can further catalyze two sequential oxidations to convert chanoclavine-I directly into chanoclavine-I acid. nih.gov This represents another branch from the central pathway, diverting the flux away from the tetracyclic ergolines.

The table below summarizes the key enzymatic functions at the primary branch point originating from chanoclavine-I aldehyde.

| Enzyme | Fungus Example | Function | Substrate | Product |

| EasA_Af | Aspergillus fumigatus | Reductase | Chanoclavine-I aldehyde | Dihydrochanoclavine-I aldehyde |

| EasA_Nl | Neotyphodium lolii | Isomerase | Chanoclavine-I aldehyde | Z-isomer of Chanoclavine-I aldehyde |

| EasG | Aspergillus fumigatus | Reductase | Iminium intermediate | Festuclavine |

| EasG | Neotyphodium lolii | Reductase | Iminium intermediate | Agroclavine |

| EasD | Aspergillus fumigatus | Dehydrogenase | Chanoclavine-I | Chanoclavine-I aldehyde / Chanoclavine-I acid |

Molecular Enzymology and Reaction Mechanisms for Chanoclavine Biosynthesis

Mechanistic Characterization of DMAT Synthase (DmaW)

The biosynthesis of ergot alkaloids is initiated by the prenylation of L-tryptophan at the C4 position of the indole (B1671886) ring, a reaction catalyzed by 4-dimethylallyltryptophan synthase (DMATS), also known as DmaW. nih.govnih.gov This enzyme utilizes dimethylallyl diphosphate (B83284) (DMAPP) as the prenyl donor. nih.gov The reaction is an electrophilic alkylation, or Friedel-Crafts alkylation, of an aromatic ring. nih.gov Structural studies of FgaPT2, a DMATS from Aspergillus fumigatus, have provided insights into its reaction mechanism. nih.govnih.gov The enzyme has a rare β/α barrel fold, termed a prenyltransferase barrel, which was first identified in a group of bacterial enzymes that also catalyze the prenylation of aromatic substrates. nih.gov

The active site of DMATS shields the reactive carbocation generated from DMAPP from the solvent, preventing reactions with water or other nucleophiles. nih.gov This is achieved by the side chains of five tyrosine residues. nih.gov The diphosphate group leaves from one side of DMAPP, forming a planar dimethylallyl cation, and the indole moiety of tryptophan then attacks from the opposite side to form the new C-C bond. nih.gov Interestingly, DMATS does not require magnesium or other divalent cations for its activity, which is a distinguishing feature compared to other prenyltransferases like farnesyl diphosphate synthase. nih.govnih.gov However, the addition of calcium or magnesium ions can enhance its activity. nih.govuniprot.org

**Table 1: Kinetic Parameters of DMAT Synthase from *Claviceps purpurea***

| Condition | KM (DMAPP) | KM (L-tryptophan) | Vmax |

|---|---|---|---|

| Metal-free EDTA buffer | 14 µM | 40 µM | 215 nmol min-1 mg-1 |

| 4 mM CaCl2 | 8.0 µM | 17 µM | 504 nmol min-1 mg-1 |

| 4 mM MgCl2 | 8.0 µM | 12 µM | 455 nmol min-1 mg-1 |

Data sourced from Gebler JC, Poulter CD (1992). nih.govuniprot.org

Enzymatic Activity of N-Methyltransferase (EasF)

Following the prenylation of tryptophan, the next step in the chanoclavine (B110796) biosynthetic pathway is the N-methylation of 4-dimethylallyltryptophan (DMAT). mdpi.comnih.gov This reaction is catalyzed by the S-adenosylmethionine (SAM)-dependent N-methyltransferase, EasF (also known as FgaMT in A. fumigatus). mdpi.com The product of this reaction is 4-dimethylallyl-L-abrine (N-methyl-4-dimethylallyltryptophan). mdpi.comnih.gov In vitro studies with FgaMT from A. fumigatus have demonstrated the formation of this product. mdpi.com This enzyme has also been reported to exhibit broad substrate specificity. mdpi.com The activity of EasF is a crucial step that precedes the complex cyclization reactions leading to the formation of the ergoline (B1233604) ring system. wvu.edu

Catalytic Mechanisms of EasE (Oxidoreductase) and EasC (Catalase/Chanoclavine Synthase)

The conversion of N-methyl-4-dimethylallyltryptophan to chanoclavine-I is a complex process that requires the action of at least two enzymes: the FAD-dependent oxidoreductase EasE and the catalase EasC. nih.govmdpi.com Gene deletion studies in Claviceps purpurea and A. fumigatus have shown that both enzymes are essential for this transformation. nih.govmdpi.com Disruption of either the easE or easC gene leads to the accumulation of N-methyl-4-dimethylallyltryptophan, blocking the production of chanoclavine-I and subsequent ergot alkaloids. nih.govmdpi.com Complementation of these mutants with the functional genes restores the biosynthetic pathway. nih.govmdpi.com

EasE is believed to function as an oxidoreductase, and sequence analysis suggests it has a flavin adenine (B156593) dinucleotide (FAD)-binding domain, indicating it likely operates in an FAD-dependent manner. rsc.org EasC is a functional catalase that efficiently catalyzes the decomposition of hydrogen peroxide (H₂O₂). nih.gov It has been proposed that EasC may function to disproportionate H₂O₂ produced by EasE or other oxidases during the biosynthesis. rsc.orgnih.gov However, recent research has unveiled a more direct and unexpected role for EasC in the cyclization reaction. nih.gov It is now understood that EasC unexpectedly utilizes molecular oxygen (O₂) as the oxidant to catalyze the oxidative cyclization of the central C ring of the ergoline structure. nih.gov

The formation of the central C ring of the ergoline scaffold, a key step in chanoclavine biosynthesis, is catalyzed by the haem catalase chanoclavine synthase (EasC) through a complex radical oxidative cyclization. chemistryviews.orgebi.ac.uk This reaction involves the construction of a new C5-C10 single bond in an enantioselective manner. nih.gov Unlike typical catalases that disproportionate H₂O₂, EasC and its homologues are part of a broader class of catalases that facilitate O₂-dependent radical reactions. chemistryviews.orgebi.ac.uk The proposed mechanism involves the generation of radical intermediates to facilitate the ring closure. researchgate.net This radical-based mechanism is a departure from previously considered ionic pathways. researchgate.net

Recent groundbreaking research has revealed that EasC operates through an NADPH-independent superoxide (B77818) mechanism. chemistryviews.org Instead of using transient haem iron-oxygen complexes like compounds I, II, and III, which are common in other haem-containing enzymes, EasC utilizes superoxide (O₂⁻) to mediate the transformation of its substrate, prechanoclavine. chemistryviews.orgebi.ac.uk The proposed mechanism suggests that an electron is transferred from the substrate, prechanoclavine, located in the NADPH-binding pocket, to the haem iron. chemistryviews.org This reduces molecular oxygen to an intermediate which then decomposes to superoxide. chemistryviews.org The highly reactive superoxide then travels through a tunnel to the NADPH site, where it initiates the radical oxidative cyclization of prechanoclavine, leading to decarboxylation and the formation of the C ring. chemistryviews.org This superoxide-driven catalysis represents a novel enzymatic strategy that may be widespread in metalloenzyme-catalyzed reactions. chemistryviews.org

The structure of EasC has been elucidated using cryo-electron microscopy, revealing a unique homodimeric architecture. ebi.ac.uk The structure shows a nicotinamide (B372718) adenine dinucleotide phosphate (B84403) (reduced) (NADPH)-binding pocket and a haem pocket, which are common features of haem catalases. ebi.ac.uk A key finding is that the substrate, prechanoclavine, binds in the NADPH-binding pocket rather than the previously assumed haem-binding pocket. chemistryviews.orgebi.ac.uk These two distant pockets are connected by a slender, 11.6-Å tunnel composed mainly of hydrophobic amino acids. chemistryviews.org This structural arrangement is crucial for the cooperative catalysis between the two pockets, allowing for the transfer of the superoxide radical from its site of generation at the haem center to the substrate-binding site. chemistryviews.org

EasDaf and the Oxidation of Chanoclavine to Chanoclavine Aldehyde and Acid

The final step in the early, conserved pathway of ergot alkaloid biosynthesis is the oxidation of chanoclavine-I. nih.gov This reaction is catalyzed by the NAD⁺-dependent short-chain dehydrogenase/reductase (SDR) EasDaf (also known as FgaDH in A. fumigatus). nih.govnih.gov This enzyme converts the primary alcohol of chanoclavine-I to chanoclavine-I aldehyde. rsc.orgnih.gov Chanoclavine-I aldehyde is a critical branch point intermediate in the biosynthesis of various ergot alkaloids. mdpi.com

Recent in vitro biochemical evidence has revealed an unexpected dual function for EasDaf. nih.govnih.gov It not only catalyzes the oxidation of chanoclavine-I to chanoclavine-I aldehyde but also further oxidizes the aldehyde to chanoclavine-I acid in a sequential two-step oxidation. nih.govnih.gov Molecular docking and site-directed mutagenesis studies have identified two crucial amino acids in the active site: Y166 and S153. nih.govnih.gov It is proposed that Y166 acts as a general base for hydride transfer, while S153 facilitates proton transfer, thereby increasing the acidity of the reaction environment. nih.govnih.gov This dual catalytic activity of EasDaf, functioning as both an alcohol and an aldehyde dehydrogenase, is a unique characteristic. nih.gov

Table 2: Summary of Key Enzymes in Chanoclavine Biosynthesis

| Enzyme | Gene Name(s) | Substrate(s) | Product(s) | Cofactor(s) |

|---|---|---|---|---|

| DMAT Synthase | DmaW, FgaPT2 | L-tryptophan, DMAPP | 4-dimethylallyltryptophan (DMAT) | None required, but enhanced by Ca²⁺/Mg²⁺ |

| N-Methyltransferase | EasF, FgaMT | DMAT, S-adenosylmethionine (SAM) | N-methyl-4-dimethylallyltryptophan | SAM |

| Oxidoreductase | EasE, FgaOx1 | N-methyl-4-dimethylallyltryptophan | Prechanoclavine | FAD |

| Catalase/Chanoclavine Synthase | EasC, FgaCat | Prechanoclavine, O₂ | Chanoclavine-I | Haem, NADPH |

| Chanoclavine-I Dehydrogenase | EasDaf, FgaDH | Chanoclavine-I, Chanoclavine-I aldehyde | Chanoclavine-I aldehyde, Chanoclavine-I acid | NAD⁺ |

NAD+-Dependent Dehydrogenase Activity

The enzyme EasDaf, a member of the short-chain dehydrogenases/reductases (SDRs) family, is a critical catalyst in the early stages of the ergot alkaloid biosynthetic pathway. nih.gov It functions as an NAD+-dependent dehydrogenase, responsible for the oxidation of the primary alcohol in chanoclavine-I to produce chanoclavine-I aldehyde. nih.govwvu.edu This reaction is a pivotal step, as chanoclavine-I aldehyde serves as a key intermediate for subsequent branching pathways. wvu.edu

Recent research has revealed an expanded role for EasDaf. nih.gov Beyond its established function in converting chanoclavine-I to its aldehyde form, in vitro biochemical studies have demonstrated that EasDaf also catalyzes a second oxidation step. nih.govresearchgate.net This subsequent reaction converts chanoclavine-I aldehyde into chanoclavine-I acid. nih.govresearchgate.net Therefore, EasDaf can perform two sequential oxidations, transforming chanoclavine-I first into an aldehyde and then into a carboxylic acid, showcasing its dual functionality as both an alcohol and an aldehyde dehydrogenase. nih.gov This dual activity is noteworthy, as few enzymes are known to possess both capabilities. nih.gov

Molecular Docking and Site-Directed Mutagenesis in EasDaf

To elucidate the catalytic mechanism of EasDaf, researchers have employed molecular docking and site-directed mutagenesis techniques. nih.gov These studies have identified two key amino acid residues within the enzyme's active site that are crucial for its dehydrogenation activity: Tyrosine-166 (Y166) and Serine-153 (S153). nih.govresearchgate.net

Molecular docking simulations suggest that Y166 acts as a general base, facilitating hydride transfer during the oxidation process. nih.gov This residue interacts with both chanoclavine-I and chanoclavine-I aldehyde. nih.gov In contrast, S153 appears to interact only with the aldehyde intermediate, where it is proposed to facilitate proton transfer, thereby increasing the acidity required for the reaction. nih.govresearchgate.net

To validate these computational findings, site-directed mutagenesis was performed, specifically creating Y166A and S153A mutants where the original amino acids were replaced with alanine (B10760859). nih.gov Experimental analysis of these mutants confirmed the critical role of Y166; the Y166A mutant exhibited significantly reduced enzymatic activity compared to the wild-type enzyme under all tested conditions. nih.gov This confirms that Y166 is essential for the catalytic function of EasDaf in the oxidation of both chanoclavine-I and its aldehyde derivative. nih.gov

EasA Homologs and Stereochemical Control at Branch Points

The intermediate chanoclavine-I aldehyde stands at a critical branch point in the ergot alkaloid biosynthetic pathway, leading to different classes of compounds. nih.gov The enzymatic activity of EasA homologs dictates which path is taken, thereby exerting stereochemical control over the final product. wvu.edunih.gov EasA, a homolog of the Old Yellow Enzyme, is the checkpoint that determines whether chanoclavine-I aldehyde is converted into festuclavine (B1196704) or agroclavine (B1664434), precursors to saturated and unsaturated ergot alkaloids, respectively. wvu.edunih.gov

Reductase vs. Isomerase Activity in Different Fungi

The specific function of the EasA enzyme varies between different fungal species, leading to the production of distinct ergot alkaloids. wvu.edunih.gov This functional divergence is a prime example of how enzymatic activity controls the diversification of natural products.

Reductase Activity: In fungi such as Aspergillus fumigatus, the EasA homolog (EasA_Af) functions as a reductase. nih.gov It catalyzes the reduction of the C8-C9 double bond of chanoclavine-I aldehyde, leading to the formation of festuclavine. nih.gov This pathway ultimately results in the production of dihydrolysergic acid derivatives. wvu.edu

Isomerase Activity: In contrast, in fungi like Neotyphodium lolii (now known as Epichloë festucae) and Claviceps purpurea, the EasA homolog (EasA_Nl) acts as an isomerase. wvu.edunih.gov This enzyme facilitates a cis-trans isomerization of the C8-C9 double bond. This structural rearrangement brings the aldehyde and amine groups into proximity, which is necessary for the subsequent ring closure to form agroclavine. wvu.edunih.gov Agroclavine is the precursor to lysergic acid. wvu.edu

This switch between reductase and isomerase activity in EasA homologs is a key determinant for the structural diversity observed in ergot alkaloids across different fungal producers. nih.gov

Mutational Analysis of EasA for Activity Switching

To understand the molecular basis for the dual functions of EasA, mutational analyses have been conducted. These studies provide a mechanistic rationale for the switch in activity from a reductase in A. fumigatus to an isomerase in N. lolii. nih.gov

Experiments involving gene swapping have provided strong evidence for EasA's role as the controlling checkpoint. When a ΔeasA disruption strain of A. fumigatus (a festuclavine producer) was transformed with the easA gene from C. purpurea (an agroclavine producer), the resulting strain produced alkaloids derived from agroclavine. nih.gov This demonstrates that the specific allele of easA present in an organism dictates the outcome at this biosynthetic branch point. wvu.edunih.gov Further detailed mutational studies on the amino acid sequence of different EasA homologs are aimed at identifying the specific residues responsible for conferring either reductase or isomerase activity, thus controlling this critical step in ergot alkaloid biosynthesis. nih.gov

Genetic Basis and Regulation of Chanoclavine Biosynthesis

Architecture and Evolution of Ergot Alkaloid Synthesis (eas) Gene Clusters

The genes responsible for ergot alkaloid biosynthesis, including those for chanoclavine-I, are organized into what is known as the ergot alkaloid synthesis (eas) gene cluster. The composition and arrangement of these clusters can vary between different fungal species, reflecting the evolutionary diversification of ergot alkaloid production nih.gov.

In various ergot alkaloid-producing fungi, a core set of genes is conserved and responsible for the initial steps of the pathway leading to the formation of chanoclavine-I aldehyde nih.govnih.gov. The gene cluster in Claviceps purpurea, a well-studied ergot fungus, spans approximately 68.5 kb and contains 14 genes that are co-regulated nih.gov. Fungi from different lineages, such as Aspergillus and Claviceps, share the early steps of the biosynthetic pathway, and genomic analyses have identified a common set of clustered genes encoding these initial stages researchgate.net. The evolution of these clusters is thought to involve gene loss and rearrangements, leading to the diversity of ergot alkaloids observed in nature nih.gov. For instance, the eas cluster in Claviceps fusiformis appears to have evolved from a more comprehensive cluster through the loss of some genes, resulting in a truncated pathway that terminates at elymoclavine (B1202758) nih.gov.

Functional Genomics and Gene Knockout Studies

Functional genomics, particularly through gene knockout experiments, has been instrumental in elucidating the specific roles of individual genes within the eas cluster in chanoclavine-I biosynthesis.

Research has demonstrated that a specific subset of four genes within the eas cluster is sufficient to produce chanoclavine-I. These genes are dmaW, easF, easC, and easE mdpi.com. The roles of the enzymes encoded by these genes have been confirmed through heterologous expression and gene knockout studies mdpi.com.

dmaW : Encodes dimethylallyltryptophan synthase, which catalyzes the first committed step in the pathway: the prenylation of L-tryptophan to produce dimethylallyltryptophan (DMAT) mdpi.comnih.gov.

easF : Encodes a methyltransferase that converts DMAT to N-methyl-DMAT (Me-DMAT) nih.govmdpi.com.

easE and easC : These two genes are crucial for the conversion of Me-DMAT to chanoclavine-I mdpi.com. easE (also known as ccsA) encodes an FAD-dependent oxidoreductase, and easC encodes a catalase nih.govresearchgate.net. Studies have shown that both enzymes are necessary for this conversion nih.govresearchgate.net.

The transfer of these four genes from Aspergillus fumigatus into a non-ergot alkaloid-producing fungus, Aspergillus nidulans, conferred the ability to produce chanoclavine-I .

| Gene | Enzyme Encoded | Function in Chanoclavine-I Biosynthesis |

|---|---|---|

| dmaW | Dimethylallyltryptophan synthase | Catalyzes the prenylation of L-tryptophan to DMAT. |

| easF | N-methyltransferase | Converts DMAT to N-methyl-DMAT. |

| easE (ccsA) | FAD-dependent oxidoreductase | Both are required for the conversion of N-methyl-DMAT to chanoclavine-I. |

| easC | Catalase |

Targeted deletion of genes within the eas cluster has provided direct evidence of their function by observing the accumulation of specific pathway intermediates.

Deletion of the ccsA (easE) gene in C. purpurea resulted in the accumulation of Me-DMAT and traces of DMAT, effectively blocking the biosynthesis of subsequent alkaloids and confirming its role in the conversion of Me-DMAT nih.govnih.gov. Similarly, in Aspergillus fumigatus, deletion of easC or easE led to the accumulation of Me-DMAT and a halt in the production of chanoclavine-I and other downstream ergot alkaloids nih.govresearchgate.net. Complementation of these deletion mutants with the corresponding wild-type gene restored the ability to produce ergot alkaloids nih.govnih.govresearchgate.net.

In some cases, the natural termination of the ergot alkaloid pathway results in the accumulation of chanoclavine-I. For example, certain isolates of Epichloë elymi and Epichloë canadensis only possess the four genes necessary for chanoclavine-I synthesis (dmaW, easF, easC, and easE), leading to chanoclavine-I being their final ergot alkaloid product mdpi.com.

Transcriptomic and Proteomic Analyses of Biosynthetic Gene Expression

While specific transcriptomic and proteomic analyses focused solely on chanoclavine-I biosynthesis are not extensively detailed in the provided search results, the general principles of these analyses in the context of fungal secondary metabolism are well-established. Such studies are crucial for understanding the regulation of the eas gene cluster.

Transcriptomic analysis would reveal the expression levels of the eas genes under different conditions, providing insights into the regulatory networks that control chanoclavine-I production. Proteomic studies would complement this by quantifying the levels of the biosynthetic enzymes, offering a more direct measure of the cell's capacity for chanoclavine-I synthesis. The correlation between transcript and protein levels can be complex, often indicating the importance of post-transcriptional regulation biorxiv.org. These "omics" approaches are powerful tools for identifying regulatory factors and bottlenecks in the biosynthetic pathway, which can then be targeted for metabolic engineering to enhance the production of desired compounds frontiersin.org.

Horizontal Gene Transfer and Evolutionary Aspects of Chanoclavine (B110796) Pathway Genes

Horizontal gene transfer (HGT) is increasingly recognized as a significant force in the evolution of fungal secondary metabolite gene clusters. It is hypothesized that HGT has played a role in the sporadic distribution of ergot alkaloid biosynthesis capabilities among different fungal lineages.

The presence of eas gene clusters in distantly related fungi suggests that these clusters may have been acquired through HGT events. For example, the discovery of ergot alkaloid gene clusters in fungi outside of the Clavicipitaceae family points towards such evolutionary mechanisms. The selfish operon model suggests that the clustering of biosynthetic genes facilitates their co-transfer and maintenance as a functional unit following an HGT event. While direct evidence for the HGT of the entire chanoclavine biosynthetic pathway is a subject of ongoing research, the transfer of other secondary metabolite gene clusters in fungi is well-documented and provides a strong precedent for this possibility.

Biosynthetic Gene Expression in Heterologous Host Systems

The expression of chanoclavine biosynthetic genes in heterologous hosts has been a key strategy for both functional characterization and metabolic engineering. This approach allows for the study of the biosynthetic pathway in a simplified and more genetically tractable system, away from the complex regulatory networks of the native producers.

The successful reconstitution of the chanoclavine-I biosynthetic pathway in the yeast Saccharomyces cerevisiae has been a significant achievement . By introducing the necessary genes from Aspergillus japonicus, researchers were able to achieve de novo production of chanoclavine-I . This yeast-based system has facilitated the characterization of the EasE and EasC enzymes and demonstrated the importance of the N-terminal endoplasmic reticulum targeting signal of EasE for its activity researchgate.net. Furthermore, overexpression of host genes involved in protein folding and cofactor generation in yeast was shown to increase the production of chanoclavine-I researchgate.net.

Similarly, the four-gene cluster (dmaW, easF, easC, and easE) from A. fumigatus was expressed in Aspergillus nidulans, a fungus that does not naturally produce ergot alkaloids, resulting in the production of chanoclavine-I . These heterologous expression systems not only confirm the minimal set of genes required for chanoclavine-I synthesis but also provide platforms for the engineered production of this important precursor for other valuable ergot alkaloids researchgate.net.

| Heterologous Host | Genes Expressed | Outcome |

|---|---|---|

| Saccharomyces cerevisiae | dmaW, easF, easC, easE from Aspergillus japonicus | De novo production of chanoclavine-I. |

| Aspergillus nidulans | dmaW, easF, easC, easE from Aspergillus fumigatus | Production of chanoclavine-I. |

Ecological and Symbiotic Dimensions of Chanoclavine Production

Fungal Endophyte-Plant Symbiotic Interactions Producing Chanoclavine (B110796)

The production of Chanoclavine is a hallmark of specific, highly co-evolved symbiotic relationships between certain fungi and their host plants. These associations are typically mutualistic, where the fungus provides chemical defenses, including Chanoclavine, in exchange for nutrients and shelter from the plant.

A significant number of cool-season grasses form symbiotic relationships with fungal endophytes of the genus Epichloë. nih.govresearchgate.net These fungi live within the plant tissues, often for the entire life cycle of the grass, and are transmitted vertically from the mother plant to its seeds. nih.gov This intimate association results in the production of a suite of bioactive alkaloids, including ergot alkaloids, for which Chanoclavine is a precursor. nih.govmdpi.com The synthesis of these compounds by the fungus provides the host grass with protection against various environmental pressures. nih.govwvu.edupbsociety.org.pl

The relationship between Epichloë species and cool-season grasses like tall fescue (Festuca arundinacea) and perennial ryegrass (Lolium perenne) is a well-studied example of defensive mutualism. nih.gov The ergot alkaloids produced in this symbiosis, arising from the pathway that includes Chanoclavine, are known to deter grazing by herbivores. nih.gov

Another remarkable example of a Chanoclavine-producing symbiosis occurs between fungi of the genus Periglandula and plants in the family Convolvulaceae, commonly known as morning glories. researchgate.netnih.govresearchgate.net Similar to the Epichloë-grass relationship, Periglandula fungi are vertically transmitted through the seeds of their host plants. nih.gov These symbiotic fungi are responsible for the production of ergot alkaloids found in various morning glory species. researchgate.netnih.gov

Research has shown that the presence of Periglandula symbionts and the corresponding production of ergot alkaloids are widespread among morning glories. nih.gov The concentration of these alkaloids, with Chanoclavine as an intermediate, can be significantly higher in morning glories compared to grasses infected with Epichloë. nih.gov This suggests a highly efficient and specialized symbiotic relationship geared towards chemical defense.

Functional Ecology of Chanoclavine in Host-Symbiont Systems

The production of Chanoclavine and other ergot alkaloids within these symbiotic systems is not without purpose. These compounds serve critical ecological functions that benefit the host plant and, consequently, the fungal symbiont.

A primary and well-documented role of ergot alkaloids produced in these symbioses is the deterrence of herbivores. nih.govnih.gov The presence of these compounds can make the plant unpalatable or toxic to a wide range of invertebrate and vertebrate herbivores. nih.govchemijournal.com This anti-herbivore defense is a significant benefit to the host plant, reducing tissue loss and increasing reproductive success.

| Herbivore Type | Observed Effect | Symbiotic System |

|---|---|---|

| Invertebrates (e.g., insects) | Feeding deterrence, toxicity | Epichloë-grass, Periglandula-morning glory |

| Vertebrates (e.g., livestock) | Toxicity, reduced grazing | Epichloë-grass |

Interplay of Fungal and Plant Metabolism in Symbiotic Alkaloid Production

The synthesis of Chanoclavine and other ergot alkaloids is a clear example of the intricate metabolic interplay between a fungal symbiont and its host plant. The fungus possesses the genetic machinery for the entire ergot alkaloid biosynthetic pathway. frontiersin.org However, the production of these compounds occurs within the living tissues of the host plant.

This arrangement implies a sophisticated exchange of resources and signals between the two partners. The fungus relies on the plant for the primary metabolites necessary for its growth and the synthesis of secondary metabolites like Chanoclavine. nih.govnih.gov In turn, the plant provides the environment and precursors for the fungal metabolic activities that lead to the production of these protective alkaloids. The localization of the fungus and the distribution of the alkaloids throughout the plant tissues are tightly regulated aspects of this symbiotic relationship. nih.gov This metabolic co-dependence underscores the highly evolved and mutually beneficial nature of these fungal-plant interactions. frontiersin.org

Environmental and Nutritional Regulation of Chanoclavine Biosynthesis in Symbiosis

The biosynthesis of Chanoclavine II, a nitrogen-containing indole (B1671886) alkaloid, is a complex metabolic process intricately linked to the physiological state of the producing fungus and its interaction with the symbiotic host. nih.govmdpi.com Production is not constitutive; rather, it is dynamically regulated by a suite of environmental and nutritional signals. nih.gov These factors influence the expression of the ergot alkaloid synthesis (eas) gene cluster, which encodes the enzymatic machinery for the pathway, and modulates the availability of essential precursors like tryptophan and dimethylallyl pyrophosphate (DMAPP). frontiersin.org Within a symbiotic relationship, the host plant largely mediates the fungus's access to nutrients and exposure to environmental conditions, creating a tightly integrated regulatory system.

Environmental Factors

The physical and chemical environment of the fungus plays a critical role in governing its metabolic activities, including the production of secondary metabolites like this compound. Key environmental parameters include temperature, pH, and oxygen availability. Fungal growth and enzymatic reactions have optimal temperature and pH ranges; significant deviations can impede or halt alkaloid production. researchgate.net For instance, many symbiotic fungi are mesophilic, with optimal growth occurring between 15°C and 37°C. researchgate.net Furthermore, the biosynthesis of ergot alkaloids involves several oxidative steps, making oxygen availability a crucial factor for the aerobic fungi that produce these compounds.

Table 1: Influence of Key Environmental Factors on this compound Biosynthesis

| Environmental Factor | General Effect on Symbiotic Fungi | Hypothesized Impact on this compound Production |

| Temperature | Fungi exhibit optimal growth and metabolic function within specific temperature ranges (e.g., mesophilic). Extreme temperatures can denature enzymes and inhibit growth. researchgate.net | Production is likely maximal within the optimal temperature range of the specific fungal symbiont. Temperatures outside this range are expected to decrease or eliminate biosynthesis. |

| pH | Most fungi prefer slightly acidic to neutral pH environments for optimal nutrient uptake and enzyme activity. Extreme pH levels can disrupt cellular processes. researchgate.net | The pH of host plant tissues can influence enzymatic steps in the chanoclavine pathway. Optimal production is expected within the fungus's preferred pH range. |

| Oxygen | As aerobic organisms, ergot alkaloid-producing fungi require oxygen for respiration and as a substrate for oxidative enzymes essential to the biosynthetic pathway. | Consistent oxygen supply, mediated by the host plant's tissues, is necessary. Hypoxic or anoxic conditions would likely inhibit key oxidative reactions in the pathway, reducing or halting production. |

Nutritional Regulation

The nutritional status of the fungus is a primary determinant of secondary metabolite production. The availability of carbon, nitrogen, and other essential nutrients directly controls the flux through the biosynthetic pathway by supplying both energy and molecular precursors.

Carbon: The host plant provides the fungal symbiont with carbohydrates (e.g., sucrose, glucose) derived from photosynthesis. These serve as the primary carbon and energy source. High carbon availability, particularly in relation to nitrogen, is often a trigger for secondary metabolism in fungi as the culture shifts from a phase of rapid growth (idiophase) to a production phase (trophophase).

Nitrogen: As nitrogen-based compounds, the production of all ergot alkaloids, including this compound, is highly sensitive to nitrogen availability. mdpi.com The primary precursor, L-tryptophan, is an amino acid. Studies have shown that the type and quantity of the nitrogen source can significantly affect alkaloid yields. researchgate.net For instance, increased nitrogen fertilization of host plants has been associated with higher production of ergot alkaloids in symbiotic fungi. mdpi.com

Micronutrients: Various micronutrients, such as iron, copper, and zinc, are essential as cofactors for the enzymes involved in the this compound biosynthetic pathway. nih.govwesternsydney.edu.au The availability of these trace elements within the host tissue can therefore become a limiting factor for efficient alkaloid synthesis.

Table 2: Role of Key Nutrients in the Regulation of this compound Biosynthesis

| Nutrient | Role in Fungal Metabolism & Symbiosis | Hypothesized Impact on this compound Production |

| Carbon Source (e.g., Glucose) | Primary energy source and structural backbone provided by the host plant. A high carbon-to-nitrogen ratio often induces secondary metabolism. | High availability of simple sugars from the host can enhance the metabolic flux towards precursor synthesis, thereby increasing production. |

| Nitrogen Source (e.g., Amino Acids) | A fundamental component of the precursor L-tryptophan and the final alkaloid structure. frontiersin.orgmdpi.com | The availability and form of nitrogen are critical. Sufficient nitrogen is required for precursor synthesis, and studies suggest high nitrogen availability can stimulate overall ergot alkaloid production. mdpi.comresearchgate.net |

| Phosphorus (as Phosphate) | Essential for primary metabolism, including the synthesis of ATP and nucleic acids, which supports the energy requirements of alkaloid production. | Phosphate (B84403) limitation can be a metabolic stressor that, in some fungi, triggers secondary metabolite production as a survival response. |

| Micronutrients (e.g., Fe, Cu, Zn) | Act as essential cofactors for many metabolic enzymes, including oxidoreductases and synthases in the ergot alkaloid pathway. nih.govwesternsydney.edu.au | A sufficient supply of these trace elements from the host is necessary for optimal enzyme function and efficient biosynthesis. Deficiency can limit the rate of production. |

Advanced Analytical and Synthetic Methodologies in Chanoclavine Ii Research

Chromatographic Techniques for Separation and Quantification of Chanoclavine (B110796) II and its Analogs

Chromatographic methods are indispensable for isolating and quantifying Chanoclavine II from complex biological matrices, such as fungal fermentation broths.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of this compound. The method's effectiveness relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase. For this compound analysis, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape. uu.nlnih.gov

The separation of this compound and its structurally similar analogs is achieved by optimizing various parameters, including the mobile phase gradient, flow rate, and column temperature. uu.nl Detection is frequently performed using a UV detector, as the indole (B1671886) moiety in the ergoline (B1233604) structure absorbs ultraviolet light. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve generated from known concentrations of a pure standard. nih.gov HPLC methods provide a robust platform for routine quality control and yield determination in fermentation and biocatalysis processes.

Table 1: Typical Parameters for HPLC Analysis of Ergot Alkaloids

| Parameter | Description | Typical Setting |

| Column | Stationary phase for separation. | Reversed-phase C18, 2-5 µm particle size |

| Mobile Phase | Solvent that carries the sample through the column. | Gradient of water with 0.1% formic acid and acetonitrile/methanol |

| Flow Rate | Speed at which the mobile phase moves through the column. | 0.2 - 1.0 mL/min |

| Detector | Device used to detect the compound after separation. | UV-Vis or Diode Array Detector (DAD) |

| Injection Volume | The amount of sample introduced into the system. | 5 - 20 µL |

For enhanced sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov After separation on the LC column, the eluent is introduced into the mass spectrometer's ion source, where molecules are ionized, typically using electrospray ionization (ESI). uu.nl

The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information that confirms the identity of this compound. nih.gov In tandem MS (MS/MS), a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented, and the resulting product ions are detected. mdpi.com This process, known as Multiple Reaction Monitoring (MRM), is highly selective and allows for accurate quantification even at very low concentrations, minimizing interference from matrix components. uu.nlnih.gov LC-MS/MS is the gold standard for the definitive confirmation and trace-level quantification of this compound in complex biological samples. researchgate.net

Spectroscopic Techniques for Structural Elucidation in Biosynthesis Studies (e.g., NMR for new intermediates)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of novel intermediates in the this compound biosynthetic pathway. nih.govnih.gov When new metabolites are discovered during pathway engineering or precursor feeding studies, NMR is used to determine their complete chemical structure, including connectivity and stereochemistry. semanticscholar.org

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the different types of hydrogen and carbon atoms in the molecule. researchgate.net More advanced two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal connections between atoms, allowing for the assembly of the molecular skeleton. nih.gov These detailed structural insights are critical for identifying pathway bottlenecks, characterizing the function of biosynthetic enzymes, and understanding the precise sequence of chemical transformations that lead to this compound. nih.govscilit.com

Synthetic Biology Approaches for Overproduction and Pathway Elucidation

Synthetic biology offers a suite of powerful tools for engineering microorganisms to become efficient cell factories for the production of valuable compounds like this compound. nih.govnih.gov These approaches involve the rational design and construction of new biological parts, devices, and systems to control and optimize metabolic pathways.

A significant breakthrough in Chanoclavine production has been the development of a hybrid system that combines synthetic biology with chemical synthesis (Sbio-Csyn). nih.govfrontiersin.org This strategy divides the complex biosynthetic pathway into more manageable modules, leveraging the strengths of both enzymatic and chemical catalysis. nih.govresearchgate.net

In one such system, the entire pathway to Chanoclavine was split into three sections:

Enzymatic Synthesis : An engineered tryptophan synthase (TrpB) was used in a cell-lysate catalysis (CLC) system to produce the expensive precursor 4-bromo-L-tryptophan from cheaper starting materials. nih.gov

Chemical Synthesis : The enzymatically produced 4-bromo-L-tryptophan was then efficiently converted to prechanoclavine (PCC) through chemical reactions. nih.gov

Biocatalysis : The chemically synthesized PCC was supplied to a whole-cell catalysis (WCC) platform using E. coli engineered to express the chanoclavine synthase (EasC). This final step converted PCC into Chanoclavine. nih.govfrontiersin.org

This innovative hybrid approach successfully bypassed bottlenecks in the fully biological pathway and achieved a final Chanoclavine titer of over 3 g/L, the highest yield reported to date. nih.govnih.gov

Table 2: Overview of the Sbio-Csyn Hybrid System for Chanoclavine Production

| Step | Method | Key Enzyme/Reaction | Starting Material | Product | Reported Yield/Titer |

| 1 | Cell-Lysate Catalysis (CLC) | Tryptophan Synthase (TrpB) | 4-Br-indole, Serine | 4-Br-Trp | Gram-scale |

| 2 | Chemical Synthesis | Multi-step organic synthesis | 4-Br-Trp | Prechanoclavine (PCC) | >30% |

| 3 | Whole-Cell Catalysis (WCC) | Chanoclavine Synthase (EasC) | Prechanoclavine (PCC) | Chanoclavine | >3 g/L |

Metabolic engineering focuses on the targeted modification of cellular metabolic networks to improve the production of a desired compound. researchgate.netnih.gov For this compound, strategies are aimed at optimizing microbial hosts like Aspergillus nidulans or Saccharomyces cerevisiae by addressing factors that limit yield. researchgate.net

Key metabolic engineering strategies include:

Enhancing Precursor Supply : The biosynthesis of this compound requires three main precursors: L-tryptophan, dimethylallyl pyrophosphate (DMAPP), and S-adenosyl methionine (SAM). nih.govresearchgate.net Engineering strategies involve upregulating the native pathways (e.g., shikimic acid pathway for tryptophan and mevalonate (B85504) pathway for DMAPP) to increase the intracellular pools of these essential building blocks. researchgate.net

Pathway Optimization : This involves identifying and alleviating bottlenecks within the reconstituted Chanoclavine biosynthetic pathway. acs.org Strategies include balancing enzyme expression levels, improving the catalytic efficiency of key enzymes through protein engineering, and eliminating competing metabolic pathways that divert precursors away from this compound production. rsc.orgnih.gov

Host Engineering : Modifying the host organism to better accommodate the production pathway is also crucial. This can involve compartmentalizing pathway enzymes into specific organelles to increase local substrate concentrations or altering the cellular environment to improve the stability and activity of biosynthetic enzymes. acs.orgresearchgate.net

Through such systematic engineering, researchers have successfully increased the production of ergot alkaloids. For instance, refactoring the Chanoclavine biosynthetic pathway in A. nidulans led to a final titer of 241 mg/L. nih.gov

In Vitro Reconstitution of Enzymatic Pathways for Chanoclavine Production

The elucidation of the chanoclavine biosynthetic pathway has been significantly advanced through the in vitro reconstitution of its enzymatic steps. This approach involves isolating and purifying the specific enzymes responsible for converting precursors into chanoclavine and its derivatives, allowing researchers to study individual reaction mechanisms and engineer pathways for targeted production.

A key focus of in vitro studies has been the enzymatic cascade that begins with precursors like tryptophan and dimethylallyl pyrophosphate (DMAPP). frontiersin.org The biosynthesis of the common intermediate, chanoclavine-I aldehyde, involves several enzymes, including DmaW, EasF, EasE, and the crucial chanoclavine synthase, EasC. nih.gov The catalase EasC is responsible for catalyzing the complex oxidative cyclization of prechanoclavine to form chanoclavine-I, a critical step in creating the core structure of ergot alkaloids. nih.govebi.ac.uk

Researchers have successfully reconstituted segments of this pathway. For instance, in vitro biochemical assays have demonstrated the activity of the enzyme EasDaf from Aspergillus fumigatus. In a controlled system, purified EasDaf was shown to catalyze the conversion of chanoclavine-I into chanoclavine-I aldehyde and further into chanoclavine-I acid through sequential oxidations. nih.gov These assays are typically performed in a buffered solution containing the substrate (e.g., chanoclavine-I), the purified enzyme, and necessary cofactors like NAD+, with the reaction progress monitored over time. nih.gov

Another study demonstrated the in vitro enzymatic reaction involving later steps in the ergot alkaloid pathway. By incubating chanoclavine-I aldehyde with a combination of purified enzymes—EasA, EasG, and EasH—along with cofactors such as Fe(II) and NADPH, scientists observed the formation of cycloclavine (B1261603). nih.gov This reconstitution not only confirmed the function of these enzymes but also revealed the production of festuclavine (B1196704) as a byproduct, highlighting the complexity and potential alternative routes within the pathway. nih.gov

Hybrid systems combining enzymatic synthesis with chemical synthesis have also been developed. In one such approach, the entire pathway to chanoclavine was strategically divided: an enzymatic step using cell-lysate catalysis for an early precursor, followed by chemical synthesis to produce prechanoclavine, and finally, the conversion of prechanoclavine to chanoclavine using the EasC enzyme in a whole-cell or cell-lysate catalysis platform. frontiersin.orgresearchgate.netresearchgate.net This modular strategy leverages the high specificity of enzymes for complex reactions while utilizing efficient chemical methods for other transformations.

The table below summarizes key enzymes reconstituted in vitro for the production and modification of chanoclavine and its immediate derivatives.

| Enzyme | Substrate(s) | Product(s) | Cofactors/Conditions | Source Organism |

| EasC | Prechanoclavine | Chanoclavine-I | O2 | Aspergillus japonicus |

| EasDaf | Chanoclavine-I | Chanoclavine-I aldehyde | NAD+ | Aspergillus fumigatus |

| EasDaf | Chanoclavine-I aldehyde | Chanoclavine-I acid | NAD+ | Aspergillus fumigatus |

| EasA, EasG, EasH | Chanoclavine-I aldehyde | Cycloclavine, Festuclavine | Fe(II), NADP+, NADPH | Aspergillus japonicus |

Development of Novel Analytical Standards for this compound and Related Intermediates

The accurate detection and quantification of this compound and its biosynthetic intermediates are paramount for research, metabolic engineering, and quality control. This necessitates the use of highly pure analytical standards, which serve as reference materials for calibrating instruments and validating analytical methods. scbt.com

The development of these standards is a critical prerequisite for reliable analysis. While specific details on the synthesis of a this compound analytical standard are proprietary to chemical suppliers, the process generally involves complex organic synthesis or purification from biological sources, followed by rigorous characterization to confirm identity and purity.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard for the analysis of chanoclavine and related compounds. nih.govnih.gov These methods require precise standards for accurate measurements. For example, in HPLC analysis, a standard of known concentration is used to create a calibration curve, against which the concentration of the analyte in an unknown sample can be determined. nih.gov

Studies involving the analysis of chanoclavine implicitly rely on such standards. For instance, when researchers investigated the stability of chanoclavine in a prepared mouse diet, the quantification of the compound at concentrations around 563 µg/g was achieved by comparing the analytical response of the sample to that of a known standard. nih.gov This confirmed that the compound was homogeneously distributed and stable through the diet-making process. nih.gov

The table below details the typical analytical methodologies used for this compound, which depend on the availability of reliable standards.

| Analytical Method | Column Type | Mobile Phase Example | Detection Method | Application |

| HPLC | C18 (e.g., Agilent Eclipse XDB-C18) | Linear gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid) | Photodiode Array Detector (PAD) | Quantification of chanoclavine and intermediates in reaction mixtures |

| LC-MS | C18 (e.g., Ultimate XB-C18) | Linear gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid) | Mass Spectrometry Detector (MSD) in positive ion mode | Identification and confirmation of reaction products based on mass-to-charge ratio |

The availability of analytical standards for intermediates like 4-Bromo-tryptophan has also been crucial in studies reconstructing parts of the biosynthetic pathway, allowing for clear identification and tracking of these precursors in HPLC analyses. nih.gov The continued development of high-purity standards for this compound and its precursors is essential for advancing research into the biosynthesis and potential applications of this complex class of alkaloids.

Chanoclavine Ii As a Precursor and Its Metabolic Fates

Conversion of Chanoclavine (B110796) to Chanoclavine-I Aldehyde

The initial and pivotal step in the diversification of the ergot alkaloid pathway is the oxidation of chanoclavine-I to chanoclavine-I aldehyde. mdpi.comnih.gov This reaction is catalyzed by the enzyme chanoclavine-I dehydrogenase, a short-chain dehydrogenase/reductase (SDR). nih.govwikipedia.org In Aspergillus fumigatus, this enzyme is designated as FgaDH, while in Claviceps purpurea, it is known as EasD. mdpi.comnih.govuniprot.org

The conversion requires the presence of NAD+ as a cofactor. nih.govwikipedia.orguniprot.org The enzyme FgaDH from A. fumigatus has been purified and shown to catalyze the formation of chanoclavine-I aldehyde from chanoclavine-I. mdpi.com This enzymatic step is essential as chanoclavine-I aldehyde serves as the last common intermediate before the pathway diverges into major branches. asm.orgmdpi.com Disruption of the gene encoding this dehydrogenase leads to the accumulation of chanoclavine-I and prevents the formation of downstream ergot alkaloids. psu.edu

Table 1: Key Enzymes in the Conversion of Chanoclavine-I to Chanoclavine-I Aldehyde

| Enzyme Name | Organism | Gene Designation | Cofactor |

| Chanoclavine-I dehydrogenase | Aspergillus fumigatus | FgaDH / easD | NAD+ |

| Chanoclavine-I dehydrogenase | Claviceps purpurea | EasD | NAD+ |

Biosynthesis of Chanoclavine-I Acid from Chanoclavine and Chanoclavine-I Aldehyde

Recent research has unveiled an alternative metabolic fate for chanoclavine-I and its aldehyde. The enzyme EasDaf from certain fungi has been shown to not only catalyze the oxidation of chanoclavine-I to chanoclavine-I aldehyde but also to further oxidize the aldehyde to chanoclavine-I acid. nih.govexlibrisgroup.com This indicates that EasDaf can perform two sequential oxidation reactions. nih.gov

The conversion of chanoclavine-I aldehyde to chanoclavine-I acid is significant as it represents a potential detoxification pathway, converting a reactive aldehyde into a more stable carboxylic acid. nih.gov In vitro biochemical evidence has confirmed that EasDaf can directly transform chanoclavine-I into chanoclavine-I acid. nih.govresearchgate.net Molecular docking and site-directed mutagenesis studies have identified key amino acid residues, such as Y166 and S153, within the active site of EasDaf that are crucial for this catalytic activity. nih.govnih.gov

Divergent Pathways from Chanoclavine-I Aldehyde to Downstream Ergot Alkaloids

Chanoclavine-I aldehyde stands at a critical branch point in ergot alkaloid biosynthesis, leading to the formation of distinct classes of these compounds in different fungal lineages. nih.govnih.govrsc.orgacs.org The divergence is primarily controlled by the enzymatic machinery present in a particular fungus, which dictates the subsequent cyclization and modification reactions. asm.orgmdpi.com

Formation of Clavine-Type Alkaloids (e.g., Festuclavine (B1196704), Agroclavine (B1664434), Cycloclavine)

The formation of the fourth ring (D ring) of the ergoline (B1233604) scaffold from chanoclavine-I aldehyde leads to the production of various clavine alkaloids. mdpi.comnih.gov

Festuclavine: In fungi like Aspergillus fumigatus, chanoclavine-I aldehyde is converted to festuclavine. nih.govnih.gov This process involves the action of an Old Yellow Enzyme homolog, EasA (also known as FgaOx3), which reduces the α,β-unsaturated aldehyde. nih.govebi.ac.ukgenome.jpexpasy.org This reduction facilitates an intramolecular reaction, and a subsequent reduction catalyzed by festuclavine synthase (FgaFS or EasG) yields festuclavine. mdpi.comnih.govebi.ac.ukuniprot.org

Agroclavine: In contrast, fungi such as Claviceps purpurea and Neotyphodium lolii convert chanoclavine-I aldehyde to agroclavine. nih.govnih.gov This pathway also involves an EasA homolog, but one that functions as an isomerase rather than a reductase, preserving the C8-C9 double bond. nih.govacs.orggoogle.com The subsequent cyclization and reduction, mediated by an agroclavine synthase (EasG), leads to the formation of agroclavine. uniprot.orgebi.ac.uk

Cycloclavine (B1261603): A more complex clavine, cycloclavine, which contains a cyclopropyl (B3062369) group, is also derived from chanoclavine-I aldehyde. nih.gov Its biosynthesis requires the concerted action of three enzymes: EasA, EasG, and a dioxygenase named EasH. nih.govresearchgate.net EasH is responsible for the unique cyclopropanation reaction, intercepting an intermediate in the conversion of chanoclavine-I aldehyde. nih.govpitt.edu

Table 2: Enzymes Dictating the Fate of Chanoclavine-I Aldehyde

| Downstream Product | Key Enzyme(s) | Organism Example |

| Festuclavine | EasA (reductase), FgaFS/EasG | Aspergillus fumigatus |

| Agroclavine | EasA (isomerase), EasG | Claviceps purpurea |

| Cycloclavine | EasA, EasG, EasH | Aspergillus japonicus |

Pathways Leading to Lysergic Acid Derivatives and Ergopeptines

In clavicipitaceous fungi, agroclavine serves as a key intermediate for the biosynthesis of more complex and pharmacologically significant ergot alkaloids, including lysergic acid and its derivatives, the ergopeptines. nih.govnih.govgoogle.com

The pathway from agroclavine to lysergic acid involves a series of oxidative steps. uniprot.orggoogle.com Agroclavine is first oxidized to elymoclavine (B1202758), which is then further oxidized to paspalic acid before isomerizing to D-lysergic acid. uniprot.orggoogle.com The enzyme CloA, a cytochrome P450 monooxygenase, is involved in these oxidative transformations. uniprot.orgasm.org D-lysergic acid is the precursor for the synthesis of lysergic acid amides and the complex ergopeptines, which are assembled by large nonribosomal peptide synthetases (NRPSs). uniprot.orgmdpi.com

Strategies for Directed Biosynthesis and Analogue Production from Chanoclavine II

The understanding of the enzymatic control at the chanoclavine-I aldehyde branch point opens up possibilities for the directed biosynthesis of specific ergot alkaloids and the production of novel analogues. By manipulating the genes encoding the key enzymes, it is possible to reroute the metabolic flux towards desired products.

For instance, expressing the easA gene from an agroclavine producer like C. purpurea in a fungus that normally produces festuclavine, such as an A. fumigatus mutant, can lead to the production of agroclavine and its derivatives. psu.edu This demonstrates that the functional differences in the EasA enzyme are a critical determinant for the pathway's direction. psu.edu

Furthermore, the heterologous expression of entire biosynthetic gene clusters or specific pathway genes in amenable hosts like yeast (Saccharomyces cerevisiae) has proven to be a powerful strategy. nih.gov This approach has been successfully used to reconstitute the cycloclavine biosynthetic pathway, achieving significant production titers. nih.gov Such engineered microbial systems provide a platform for studying the enzymatic mechanisms in detail and for producing specific ergot alkaloids or novel analogues through combinatorial biosynthesis and protein engineering.

Mechanistic Studies of Chanoclavine Ii Interactions with Biological Targets

Investigation of Dopamine (B1211576) Receptor D2 Stimulation

Research into the dopaminergic activity of tricyclic ergot alkaloids of the chanoclavine (B110796) type suggests they stimulate dopamine D2 receptors in the brain. nih.gov In a study investigating Chanoclavine-I and its analogues, it was found that while Chanoclavine-I itself did not significantly inhibit γ-butyrolactone-induced DOPA accumulation in the mouse striatum, certain analogues demonstrated potent dopaminergic activity. nih.gov For instance, the analogue KSU-1415 markedly inhibited DOPA accumulation, an effect indicative of dopamine receptor stimulation. nih.gov

Furthermore, in a Parkinson's disease model using mice with unilateral 6-hydroxydopamine lesions of the striatum, this chanoclavine analogue induced a sustained contralateral rotation. This behavioral response is a classic indicator of postsynaptic dopamine receptor agonism. The rotation was suppressed by pretreatment with the D2 receptor antagonist (+/-)-sulpiride, confirming that the effect was mediated through the stimulation of D2 receptors. nih.gov While direct studies on Chanoclavine II were not detailed, these findings strongly suggest that the chanoclavine scaffold serves as a template for D2 receptor stimulation. nih.gov Generally, ergot alkaloids are known to interact with dopamine receptors as mixed agonists-antagonists. nih.govkarger.com

Analysis of 5-HT3A Receptor Antagonism

This compound has been identified as a regulator of the human serotonin (B10506) 3A (5-HT3A) receptor. Its structural resemblance to 5-hydroxytryptamine (5-HT) prompted investigations into its interaction with this specific receptor subtype.

The inhibitory effects of this compound on the 5-HT3A receptor have been characterized using two-electrode voltage-clamp analysis in Xenopus oocytes expressing the human receptor. When co-applied with 5-HT, this compound was found to inhibit the 5-HT-induced inward current. This inhibition exhibited several key characteristics:

Concentration-dependent: The degree of blockage increased with higher concentrations of this compound.

Reversible: The receptor function returned to normal after the removal of the compound.

Voltage-independent: The inhibition was not affected by changes in the membrane potential, suggesting the binding site is not within the ion pore itself.

Competitive: The mechanism of inhibition was competitive, indicating that this compound and the native ligand, 5-HT, likely compete for the same or overlapping binding sites.

The half-maximal inhibitory concentration (IC₅₀) for this compound blocking the 5-HT-induced response was determined to be 107.2 µM.

| Parameter | Value | Method |

|---|---|---|

| IC₅₀ | 107.2 µM | Two-Electrode Voltage-Clamp |

| Inhibition Type | Competitive | Electrophysiological Analysis |

| Voltage Dependence | Independent | Electrophysiological Analysis |

To identify the specific amino acid residues involved in the interaction, computational and molecular biology techniques were employed. In silico molecular docking studies predicted that this compound positions itself within the ligand-binding pocket of the 5-HT3A receptor, in proximity to key residues, including phenylalanine at position 130 (F130) and asparagine at position 138 (N138).

These predictions were experimentally validated using site-directed mutagenesis, where these specific amino acids were replaced with alanine (B10760859) (F130A and N138A). The results demonstrated that:

Single mutations at either F130 or N138 resulted in a weaker binding interaction with this compound compared to the wild-type receptor.

A double mutation (F130A/N138A) significantly weakened the interaction, confirming that both F130 and N138 are critical sites for the binding of this compound and the subsequent modulation of receptor activity.

Comparison of this compound Receptor Interactions with Other Ergot Alkaloids

The specificity of this compound's action on the 5-HT3A receptor becomes evident when compared to other structurally similar ergot alkaloids, such as ergonovine. Despite both compounds sharing the core ergoline (B1233604) structure, their effects on the 5-HT3A receptor are markedly different.

In electrophysiological experiments conducted under identical conditions, ergonovine did not produce any significant inhibition of the 5-HT-stimulated inward current. At a concentration of 100 µM, this compound inhibited the current by 42.5 ± 9.7%, whereas ergonovine's inhibition was negligible at 1.1 ± 4.8%. This demonstrates a high degree of specificity in the interaction of this compound with the 5-HT3A receptor, which is not shared by all ergot alkaloids.

| Compound | % Inhibition of 5-HT-induced Current |

|---|---|

| This compound | 42.5 ± 9.7% |

| Ergonovine | 1.1 ± 4.8% |

Insights into Structure-Activity Relationships for Receptor Modulation